4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine
Description
Properties
IUPAC Name |
(4-methylpyridin-2-yl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-6-7-18-12(8-9)13(19)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFWOHQNGKDEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine typically involves the coupling of 4-methyl-2-pyridinyl with 4-(trifluoromethyl)phenylmethanone. This process can be catalyzed by palladium (Pd) catalysts under specific reaction conditions. The reaction generally requires a base, such as potassium carbonate (K2CO3), and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-Chloro-5-(4-Trifluoromethylbenzoyl)Pyridine
- Structure : Chlorine replaces the methyl group at position 4, with the trifluoromethylbenzoyl group retained at position 2.
- Molecular Formula: C₁₃H₇ClF₃NO (Molar Mass: 285.65 g/mol) .
- Applications: Likely used in cross-coupling reactions or as a ligand in catalysis, similar to methyl-substituted analogs .
4-Methyl-2-(Trifluoromethyl)Pyridine
Heterocyclic Derivatives and Pharmacological Potential
Thiazole-Pyridine Hybrids (e.g., 5-[4-Methyl-2-(Pyridin-3/4-yl)Thiazole-5-yl]-4-Derivatives)
- Structure : Integrates a thiazole ring with a pyridine moiety, differing from the benzoyl-substituted target compound.
- Pharmacological Activity : Demonstrated broad-spectrum antimicrobial and antioxidant properties in vitro, attributed to the thiazole ring’s bioactivity .
- Key Differences :
- Heterocycle Diversity : Thiazole rings enhance metabolic stability and binding affinity in drug design compared to benzoyl groups.
- Synthetic Routes : Synthesized via multicomponent reactions involving thiophenyl or carbohydrazide intermediates, contrasting with the target compound’s likely Friedel-Crafts or Suzuki-based pathways .
Gold(III) Complexes with Ethynyl Substituents
- Structure : 4-Methyl-2-((2-((4-(trifluoromethyl)pyridin-2-yl)ethynyl)phenyl)ethynyl)pyridine forms a gold(III) chloride complex.
- Synthesis : Achieved in 66% yield using KAuCl₄, highlighting the ligand’s ability to stabilize high-oxidation-state metals .
- Key Differences: Extended Conjugation: Ethynyl linkages enable π-conjugation, enhancing catalytic activity in redox reactions compared to non-conjugated benzoyl derivatives .
Iron Nanocomposites with Trimethylsilyl Amino Groups
- Structure: 4-Methyl-2-((trimethylsilyl)amino)pyridine (ApTMSH) coordinates iron for chemoselective hydrogenation.
- Functionality: The silyl-amino group modulates electron density at the pyridine nitrogen, improving catalyst selectivity for primary amine synthesis .
- Key Differences: Coordination Sites: The amino group provides a chelating site absent in the target compound, altering metal-binding behavior .
Phosphonyl-Substituted Pyridines (e.g., 4-Methyl-2-(Diethyl Phosphonyl)Pyridine)
Physicochemical and Regulatory Comparisons
Biological Activity
Overview
4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its biological activities, particularly as a potent inhibitor of poly(ADP-ribose) polymerase (PARP). This compound's unique structure, characterized by a trifluoromethyl group and a pyridine ring, enhances its pharmacological properties, making it a subject of various studies aimed at understanding its mechanisms and potential therapeutic applications.
- Chemical Formula : C13H10F3N
- Molecular Weight : 253.22 g/mol
- CAS Number : 1187165-26-9
The presence of the trifluoromethyl group not only contributes to the compound's lipophilicity but also affects its stability and reactivity, making it suitable for various synthetic applications in drug development.
This compound acts primarily as a PARP inhibitor. PARP enzymes play a crucial role in the repair of DNA damage, and their inhibition can lead to the accumulation of DNA lesions, ultimately triggering cell death in cancer cells. The mechanism involves:
- Cell Membrane Penetration : The lipophilic nature of the compound allows it to easily cross cell membranes.
- Enzyme Interaction : Once inside the cell, it interacts with PARP enzymes, inhibiting their activity and preventing DNA repair.
- Induction of Apoptosis : The resultant DNA damage leads to programmed cell death, particularly in cancerous cells that rely heavily on PARP for survival.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including:
- Breast Cancer (MCF7)
- Lung Cancer (NCI-H460)
- Colorectal Cancer (HCT116)
The compound's IC50 values indicate its potency, with values ranging from 3 to 7 μM across different cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for antimicrobial effects. Preliminary studies suggest that it possesses activity against certain bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial efficacy.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions between pyridine derivatives and trifluoromethylbenzoyl precursors. A common approach uses palladium catalysts (e.g., Pd/C) under reflux in solvents like toluene or dichloromethane. For example, highlights ruthenium-catalyzed C–H functionalization for biaryl synthesis, suggesting that transition-metal catalysts (Ru or Pd) can enhance regioselectivity. Reaction conditions such as temperature (e.g., reflux vs. room temperature) and solvent polarity significantly impact yield. Purification often employs column chromatography or recrystallization, with yields optimized by adjusting catalyst loading (2.5–5 mol%) and base selection (e.g., K₂CO₃) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural characterization requires a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with deshielded peaks indicating electron-withdrawing trifluoromethyl groups.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks).
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/F ratios.
- X-ray Crystallography (if crystalline): Resolves bond lengths and angles, as seen in for analogous pyridine derivatives .
Advanced Research Questions
Q. How does the trifluoromethylbenzoyl moiety influence the compound’s reactivity in oxidation/reduction reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes the pyridine ring, reducing susceptibility to oxidation. For oxidation studies, agents like KMnO₄ or CrO₃ may target the benzoyl group, forming carboxylic acid derivatives. In contrast, reductions (e.g., LiAlH₄) preferentially act on the ketone group, yielding alcohol intermediates. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals, as demonstrated in for similar pyridine derivatives .
Q. How should researchers address discrepancies in reported biological activity data (e.g., antimicrobial vs. cytotoxicity results)?
- Methodological Answer : Contradictions often arise from assay variability. To resolve this:
- Standardize Assay Conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., S. aureus for Gram-positive tests).
- Dose-Response Analysis : Compare IC₅₀/EC₅₀ values across studies. For example, ’s table shows how structural analogs exhibit varying antimicrobial activity (85–92%) depending on substituents.
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., kinase targets) to correlate bioactivity with molecular interactions .
Q. What strategies improve regioselectivity in derivatizing the pyridine ring for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Directed C–H Functionalization : Utilize directing groups (e.g., benzoyl) to guide metal-catalyzed couplings, as shown in for methoxy-substituted biaryls.
- Protecting Groups : Temporarily block reactive sites (e.g., ketones) during substitution reactions.
- Computational Modeling : Predict steric/electronic effects of substituents using software like Gaussian or Schrodinger Suite. SAR tables (e.g., ) can compare analogs’ bioactivity, guiding rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
